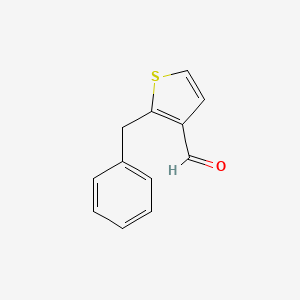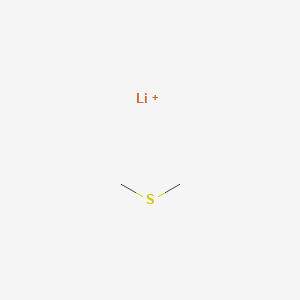
lithium;methylsulfanylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methylsulfanylmethane is an organosulfur compound that features a sulfonyl functional group. It is a colorless solid and is known for its thermal stability and resistance to decomposition at elevated temperatures. This compound is commonly found in the atmosphere above marine areas and is used as a carbon source by airborne bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;methylsulfanylmethane can be synthesized through the oxidation of dimethyl sulfoxide. The reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The lithium is then reacted with methylsulfanylmethane under high-temperature conditions to produce the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine, iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Lithium;methylsulfanylmethane has a wide range of scientific research applications, including:
Chemistry: Used as a high-temperature solvent due to its thermal stability.
Biology: Acts as a carbon source for airborne bacteria in marine environments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of high-performance materials and as a cutting agent for illicitly manufactured methamphetamine.
Mécanisme D'action
The mechanism of action of lithium;methylsulfanylmethane involves its interaction with various molecular targets and pathways. It is known to:
Inhibit the activity of certain enzymes: involved in inflammatory processes.
Act as an antioxidant: by scavenging free radicals and reducing oxidative stress.
Modulate the activity of neurotransmitters: in the brain, which may contribute to its potential therapeutic effects in mood disorders.
Comparaison Avec Des Composés Similaires
Lithium;methylsulfanylmethane is unique in its combination of thermal stability and biological activity. Similar compounds include:
Dimethyl sulfone:
Dimethyl sulfide: A related compound with different chemical and physical properties.
Dimethyl sulfate: Another related compound with distinct reactivity and applications.
This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound for various scientific research fields.
Propriétés
Numéro CAS |
127540-40-3 |
|---|---|
Formule moléculaire |
C2H6LiS+ |
Poids moléculaire |
69.1 g/mol |
Nom IUPAC |
lithium;methylsulfanylmethane |
InChI |
InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1 |
Clé InChI |
PWBONMSNSYGJOW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
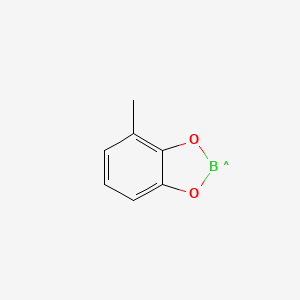

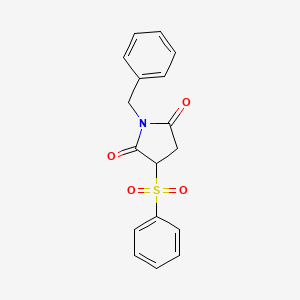
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
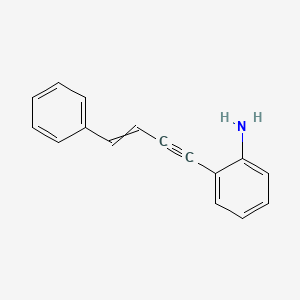
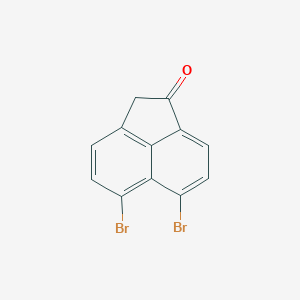



![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
